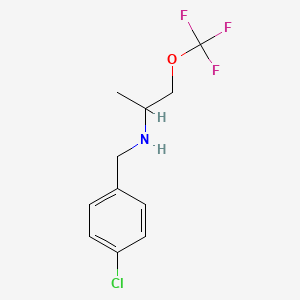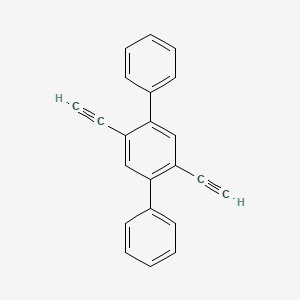![molecular formula C12H19NO2 B11761073 [(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[2.2.1]heptane core, which is a common motif in many natural products and synthetic compounds. The presence of the trimethyl groups and the amino acetate moiety adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps introduce the trimethyl groups and the amino acetate moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the amino acetate moiety, with common reagents including alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions. Substitution reactions often require the presence of a base to deprotonate the nucleophile and facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines. Substitution reactions can lead to a variety of products, depending on the nucleophile used.
Applications De Recherche Scientifique
[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of [(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the amino acetate moiety can form hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate can be compared with other similar compounds, such as:
Camphor: Another bicyclic compound with a similar core structure, but lacking the amino acetate moiety.
Borneol: A bicyclic alcohol with a similar structure, but different functional groups.
Isoborneol: An isomer of borneol with a different arrangement of functional groups.
The uniqueness of this compound lies in its combination of the bicyclic core with the amino acetate moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
[(Z)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino] acetate |
InChI |
InChI=1S/C12H19NO2/c1-8(14)15-13-10-7-9-5-6-12(10,4)11(9,2)3/h9H,5-7H2,1-4H3/b13-10- |
Clé InChI |
ZPJGYFRCJNVYIR-RAXLEYEMSA-N |
SMILES isomérique |
CC(=O)O/N=C\1/CC2CCC1(C2(C)C)C |
SMILES canonique |
CC(=O)ON=C1CC2CCC1(C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B11760997.png)
![tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate](/img/structure/B11761001.png)
![6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761007.png)
![7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B11761011.png)
![2-Chloro-6-methoxybenzo[d]thiazol-4-amine](/img/structure/B11761013.png)
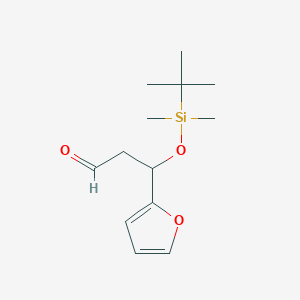
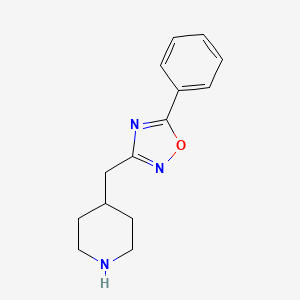
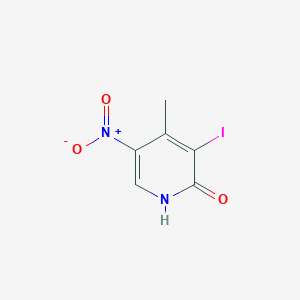
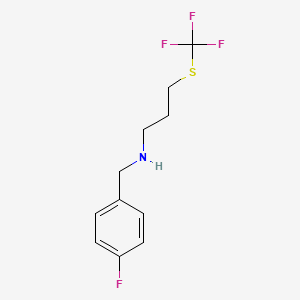
![5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761045.png)
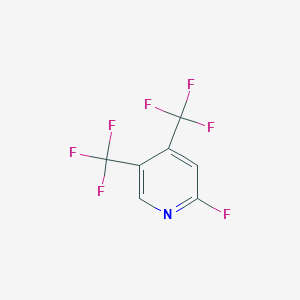
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11761050.png)
